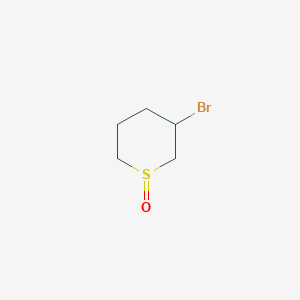

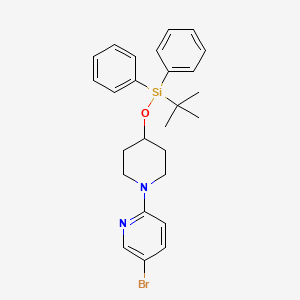

![molecular formula C23H25BO3 B1529088 2-[4-(Benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2096997-27-0](/img/structure/B1529088.png)

2-[4-(Benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Overview

Description

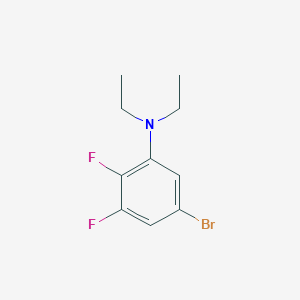

“2-[4-(Benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the CAS Number: 2096997-27-0 . It has a molecular weight of 360.26 . The IUPAC name for this compound is 2-(4-(benzyloxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Molecular Structure Analysis

The InChI code for this compound is 1S/C23H25BO3/c1-22(2)23(3,4)27-24(26-22)20-14-15-21(19-13-9-8-12-18(19)20)25-16-17-10-6-5-7-11-17/h5-15H,16H2,1-4H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.

Chemical Reactions Analysis

While specific chemical reactions involving “2-[4-(Benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not available, it’s important to note that benzylic compounds are generally susceptible to various reactions. For instance, they can undergo oxidation reactions, typically facilitated by hot acidic permanganate solutions .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at temperatures between 2-8°C .

Scientific Research Applications

Development of Silicon-Based Drugs and Odorants

A derivative of 2-[4-(Benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was used in the synthesis of biologically active disilabexarotene, demonstrating its potential as a building block for silicon-based drugs. This research showcases the compound's utility in developing retinoid agonists with potential applications in treating diseases like cancer and skin disorders (Büttner et al., 2007).

Synthesis of Optically Active Polymers

The compound has been implicated in research involving the synthesis of optically pure and completely diisotactic poly(siloxane)s, demonstrating its role in creating polymers with precise chemical and stereoregular structures. Such polymers have applications in various fields, including materials science and engineering (Zhou & Kawakami, 2005).

Organic Synthesis and Oxidative Coupling

Another application involves its use in the synthesis of naphthalene derivatives through oxidative coupling processes. This showcases the compound's utility in organic synthesis, particularly in creating complex organic molecules with potential applications in pharmaceuticals and materials science (Saitoh et al., 2006).

Materials Science and Polymer Chemistry

Additionally, derivatives of this compound have been used in the development of polymers with specific optical and electrochemical properties, such as low band-gap polymers for electronic applications. This research highlights the compound's significance in synthesizing materials for electronic devices and photovoltaics (Zhang et al., 2014).

Organic Electronics

In the field of organic electronics, naphthalene derivatives have been used to synthesize semiconductors with high electron mobility in air, illustrating the compound's potential in developing air-stable n-channel materials for organic field-effect transistors (OFETs) (See et al., 2008).

Safety And Hazards

properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-phenylmethoxynaphthalen-1-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25BO3/c1-22(2)23(3,4)27-24(26-22)20-14-15-21(19-13-9-8-12-18(19)20)25-16-17-10-6-5-7-11-17/h5-15H,16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBHQKNQVGZWLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

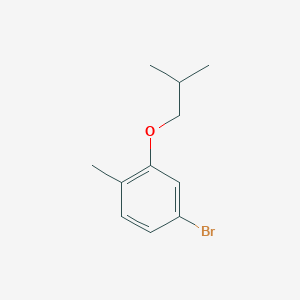

![[5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine](/img/structure/B1529010.png)

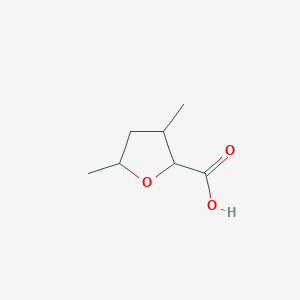

![2-[4-(Morpholin-4-yl)phenyl]acetic acid hydrochloride](/img/structure/B1529011.png)

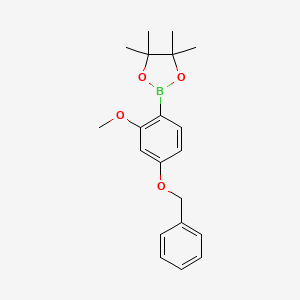

![Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1529014.png)